4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
It is known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic esters like this compound are known to interact with various targets through the formation of c-c bonds in suzuki-miyaura cross-coupling reactions .
Biochemical Pathways
As a boronic ester, it is likely involved in various organic synthesis pathways, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that boronic esters are generally well-absorbed and distributed in the body, and they are metabolized and excreted through standard biochemical pathways .
Result of Action
As a boronic ester, it is likely involved in the formation of carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
It is known that the stability and reactivity of boronic esters can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized through nucleophilic and amidation reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that the negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine
Base: Potassium carbonate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening for catalyst and ligand combinations can also improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio-substituted pyridines.
Scientific Research Applications
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridine ring.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar but with a different substitution pattern on the pyridine ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyridine ring and methoxy group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions and its utility in the synthesis of complex molecules.
Biological Activity
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₁H₁₅B₃O₃
- Molecular Weight : 232.06 g/mol
- CAS Number : 1195-66-0
Property | Value |
---|---|
Boiling Point | 120°C |
Appearance | Colorless liquid |
Purity | ≥97.0% |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies with promising results in the following areas:
1. Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines.
- Example : A related compound demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells (IC₅₀ > 10 μM) .
2. Antiviral Properties
Compounds with similar dioxaborolane structures have been reported to possess antiviral activities against influenza viruses. The mechanism often involves the inhibition of viral replication.
- Example : A pyrimidine derivative demonstrated a significant reduction in viral load in infected models with an IC₅₀ of 27.4 nM .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- CYP Inhibition : Similar compounds have shown to inhibit cytochrome P450 enzymes (e.g., CYP3A4), which may lead to altered drug metabolism and enhanced therapeutic effects .
Case Studies
Several studies have highlighted the potential of related compounds:
- Antiproliferative Effects : A study reported that a methoxy-substituted pyridine derivative exhibited significant antiproliferative activity in vitro against various cancer cell lines with an EC₅₀ ranging from 0.025 to 0.177 μM depending on the substitution pattern .
- Safety Profile : In vivo studies indicated that certain derivatives did not show significant toxicity at therapeutic doses. For instance, a recent study administered a related compound at doses up to 40 mg/kg without adverse effects observed in healthy mice .
Properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-8-9(15-5)6-7-14-10/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPQEILMRMOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671316 | |
Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-88-9 | |
Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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